molecular formula C7H5NO3 B150856 4-Nitrobenzaldehyde CAS No. 555-16-8

4-Nitrobenzaldehyde

Cat. No. B150856
M. Wt: 151.12 g/mol
InChI Key: BXRFQSNOROATLV-UHFFFAOYSA-N
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Patent
US09266847B2

Procedure details

AlCl3 (101 mg, 0.757 mmol) was weighed quickly into an argon-flushed vial. While the vial was being purged with argon, dichloroethane was added slowly. The ensuing mixture was syringed quickly into a round-bottom flask and cooled to 0° C. A solution of 4-nitro benzoyl chloride (70 mg, 0.377 mmol) in dichloroethane was added slowly into the suspension of AlCl3 at O—C. This mixture was stirred at 0° C. for 30 min after which a fresh solution of compound 6 (64 mg, 0.253 mmol) in dichloroethane was added slowly to the reaction mixture being stirred at 0° C. After the reaction was stirred at 0° C. for 30 min, it was brought to room temperature and then stirred for another 30 min. The reaction was quenched by adding ice-cold water slowly. The organic layer was extracted into dichloromethane and washed with water and brine, dried with MgSO4 and purified using flash chromatography (ethyl acetate and hexane). The purified material was dried down into a brown/orange solid. Yield: 45 mg, 44%. 1H NMR (400 MHz, CDCl3) δ 8.63 (d, J=9.84 Hz, 1H), 8.44 (d, J=9.89 Hz, 1H), 8.29 (d, J=8.82 Hz, 2H), 7.86 (d, J=8.81 Hz, 2H), 7.71 (t, J=9.82 Hz, 1H), 7.46 (t, J=9.72 Hz, 1H), 7.29 (t, J=9.93 Hz, 1H), 6.67 (s, 1H), 4.70 (s, 2H), 2.42 (s, 3H), 2.39 (s, 3H); 13C NMR (100 MHz, CDCl3) δ 192.2, 170.3, 152.3, 150.4, 149.5, 146.3, 141.4, 140.2, 138.2, 135.6, 133.7, 130.2, 127.2, 125.0, 124.3, 123.6, 123.3, 113.2, 29.0, 16.9. HRMS (ES) calcd MH+ [C23H19N2O3S]+403.1038. found 403.1106.
Name
Quantity
101 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
compound 6
Quantity
64 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[N+:5]([C:8]1[CH:16]=[CH:15][C:11]([C:12](Cl)=[O:13])=[CH:10][CH:9]=1)([O-:7])=[O:6].CC1N=C(CC2C3C(C=CC=CC=3)=CC=2C)SC=1>ClC(Cl)C>[N+:5]([C:8]1[CH:9]=[CH:10][C:11]([CH:12]=[O:13])=[CH:15][CH:16]=1)([O-:7])=[O:6] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
101 mg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
70 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(C)Cl
Step Three
Name
compound 6
Quantity
64 mg
Type
reactant
Smiles
CC=1N=C(SC1)CC1=C(C=C2C=CC=CC=C12)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
being stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed vial
CUSTOM
Type
CUSTOM
Details
While the vial was being purged with argon, dichloroethane
ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
The ensuing mixture was syringed quickly into a round-bottom flask
ADDITION
Type
ADDITION
Details
was added slowly to the reaction mixture
STIRRING
Type
STIRRING
Details
After the reaction was stirred at 0° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
STIRRING
Type
STIRRING
Details
stirred for another 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding ice-cold water slowly
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted into dichloromethane
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
The purified material was dried down into a brown/orange solid

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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